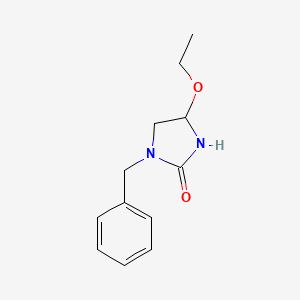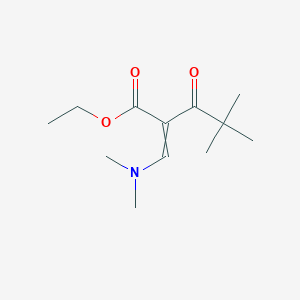
Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate is an organic compound with a complex structure that includes both ester and enamine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate enamine, which then undergoes cyclization to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enamine moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enamine group to an amine, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters.
Applications De Recherche Scientifique
Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of polymers and materials with specific properties, such as stimuli-responsive polymers.
Mécanisme D'action
The mechanism of action of Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate involves its interaction with biological targets through its enamine and ester functionalities. The enamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active enamine moiety, which can then exert its effects on molecular targets.
Comparaison Avec Des Composés Similaires
2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-ones: These compounds share the enamine functionality and exhibit similar reactivity.
Poly(2-(dimethylamino)ethyl methacrylate): This polymer contains the dimethylamino group and is used in various applications, including drug delivery and gene therapy.
Uniqueness: Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate is unique due to its combination of ester and enamine functionalities, which provide a versatile platform for chemical modifications and applications in diverse fields.
Propriétés
Numéro CAS |
116344-10-6 |
|---|---|
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
ethyl 2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C12H21NO3/c1-7-16-11(15)9(8-13(5)6)10(14)12(2,3)4/h8H,7H2,1-6H3 |
Clé InChI |
CJYXYOUOLVGHSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CN(C)C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



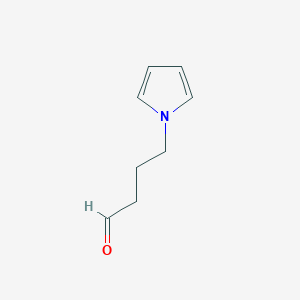
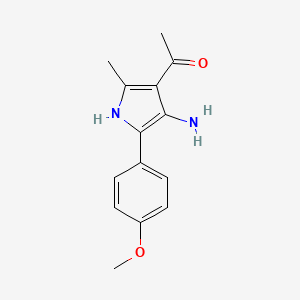
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

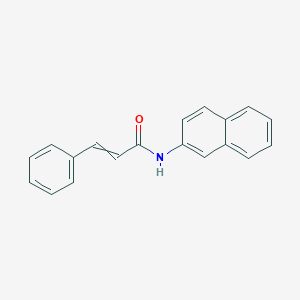
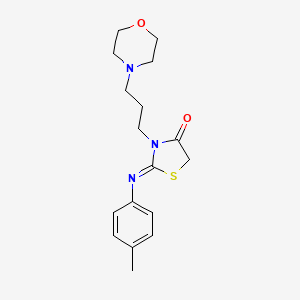

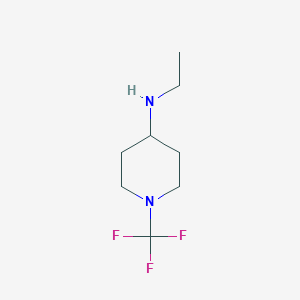
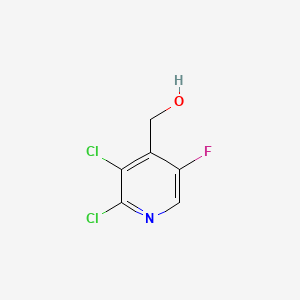
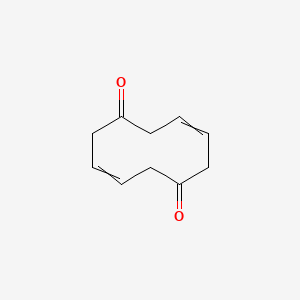
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
